molecular formula C10H16O3 B12657225 Tetrahydrofurfuryl 2-methylcrotonate CAS No. 95873-65-7

Tetrahydrofurfuryl 2-methylcrotonate

Cat. No.: B12657225
CAS No.: 95873-65-7
M. Wt: 184.23 g/mol
InChI Key: HLPPKJYNZGJOBE-FPYGCLRLSA-N
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Description

Tetrahydrofurfuryl 2-methylcrotonate is a chemical compound with the molecular formula C10H16O3This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a 2-methylcrotonate ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl 2-methylcrotonate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with 2-methylcrotonic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl 2-methylcrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrahydrofurfuryl 2-methylcrotonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tetrahydrofuran ring and a 2-methylcrotonate ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

CAS No.

95873-65-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

oxolan-2-ylmethyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C10H16O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h3,9H,4-7H2,1-2H3/b8-3+

InChI Key

HLPPKJYNZGJOBE-FPYGCLRLSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OCC1CCCO1

Canonical SMILES

CC=C(C)C(=O)OCC1CCCO1

Origin of Product

United States

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